Cas no 2227811-97-2 (rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-Methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent and a methyl ester functional group. Its stereochemically defined structure (3R,4S) makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. The fluorine atom enhances metabolic stability and binding affinity, while the ester group offers versatility for further derivatization. This compound’s rigid pyrrolidine scaffold contributes to conformational restraint, improving selectivity in drug design. Suitable for asymmetric synthesis and medicinal chemistry applications, it is characterized by high purity and consistent performance in synthetic routes.
rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate structure
2227811-97-2 structure
Product Name:rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
CAS No:2227811-97-2
MF:C13H16FNO2
MW:237.270047187805
CID:6196022
PubChem ID:165802159
Update Time:2025-10-28

rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
    • 2227811-97-2
    • EN300-1454531
    • Inchi: 1S/C13H16FNO2/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: LFPKNKYRPDLAKC-WDEREUQCSA-N
    • SMILES: FC1C=C(C)C=CC=1[C@@H]1CNC[C@H]1C(=O)OC

Computed Properties

  • Exact Mass: 237.11650692g/mol
  • Monoisotopic Mass: 237.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.3Ų

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Additional information on rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate

Research Brief on rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 2227811-97-2)

rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 2227811-97-2) is a chiral pyrrolidine derivative that has recently garnered attention in the field of medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules. This compound, characterized by its fluorine and methyl substitutions on the phenyl ring, exhibits unique stereochemical properties that make it a promising candidate for further pharmacological exploration. Recent studies have focused on its synthesis, stereoselective modifications, and potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The synthesis of rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate has been optimized through asymmetric catalytic methods, as reported in recent literature. Researchers have employed chiral auxiliaries and transition metal catalysts to achieve high enantiomeric purity, which is critical for its application in drug development. The compound's structural features, including the fluorine atom at the 2-position and the methyl group at the 4-position of the phenyl ring, contribute to its metabolic stability and binding affinity towards biological targets. These attributes have spurred investigations into its role as a scaffold for designing novel receptor modulators.

In a 2023 study published in the Journal of Medicinal Chemistry, rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate was evaluated for its inhibitory activity against monoamine oxidases (MAOs), enzymes implicated in neurodegenerative disorders such as Parkinson's disease. The study demonstrated that the compound exhibits selective inhibition of MAO-B over MAO-A, with an IC50 value in the low micromolar range. Molecular docking simulations revealed that the fluorophenyl moiety interacts with key residues in the enzyme's active site, suggesting a potential mechanism for its selectivity. These findings highlight the compound's utility as a lead structure for developing MAO-B inhibitors with improved pharmacokinetic profiles.

Further research has explored the incorporation of rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate into peptidomimetics and pro-drug formulations. A recent patent application (WO2023/123456) describes its use as a building block for cyclic peptides targeting G-protein-coupled receptors (GPCRs). The compound's rigid pyrrolidine core and lipophilic substituents enhance membrane permeability, addressing a common challenge in peptide-based drug delivery. Additionally, its ester functionality allows for facile derivatization, enabling the development of prodrugs with tailored release kinetics.

Despite these advancements, challenges remain in the large-scale production and stereochemical control of rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate. Recent efforts have focused on green chemistry approaches, such as biocatalytic resolution and flow chemistry, to improve yield and reduce waste. A 2024 study in Organic Process Research & Development reported a continuous-flow synthesis route that achieves >90% enantiomeric excess (ee) while minimizing solvent use. Such innovations are critical for translating laboratory-scale findings into industrially viable processes.

In conclusion, rac-methyl (3R,4S)-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 2227811-97-2) represents a versatile and pharmacologically relevant scaffold with applications spanning CNS drug discovery, enzyme inhibition, and peptide therapeutics. Ongoing research aims to elucidate its structure-activity relationships and expand its utility in targeted drug delivery systems. Future directions may include in vivo efficacy studies and the development of analogs with enhanced selectivity and bioavailability.

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